REACTION_CXSMILES
|
NC1C=CC(C=CC(OCC)=O)=CC=1.S(Cl)(C)(=O)=O.[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([O:33]CC)=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:22])=[O:21].S(N(C1C=CC(C=CC(OCC)=O)=CC=1)S(C)(=O)=O)(C)(=O)=O.[OH-].[Na+].Cl>C(Cl)Cl.C(O)C.O.C(N(CC)CC)C>[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([OH:33])=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:21])=[O:22] |f:4.5|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
94 mg
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl 4-mesylaminocinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
ethyl 4-(N,N-dimesylamino)cinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)N(S(=O)(=O)C)C1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling under nitrogen atmosphere
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride twice
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 10% methanol-methylene chloride and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.3 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC1C=CC(C=CC(OCC)=O)=CC=1.S(Cl)(C)(=O)=O.[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([O:33]CC)=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:22])=[O:21].S(N(C1C=CC(C=CC(OCC)=O)=CC=1)S(C)(=O)=O)(C)(=O)=O.[OH-].[Na+].Cl>C(Cl)Cl.C(O)C.O.C(N(CC)CC)C>[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([OH:33])=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:21])=[O:22] |f:4.5|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
94 mg
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl 4-mesylaminocinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
ethyl 4-(N,N-dimesylamino)cinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)N(S(=O)(=O)C)C1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling under nitrogen atmosphere
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride twice
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 10% methanol-methylene chloride and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.3 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |